N1-((3-((4-methoxy-3-methylphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-morpholinoethyl)oxalamide
CAS No.: 868983-96-4
Cat. No.: VC4190122
Molecular Formula: C20H30N4O7S
Molecular Weight: 470.54
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 868983-96-4 |
|---|---|
| Molecular Formula | C20H30N4O7S |
| Molecular Weight | 470.54 |
| IUPAC Name | N'-[[3-(4-methoxy-3-methylphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N-(2-morpholin-4-ylethyl)oxamide |
| Standard InChI | InChI=1S/C20H30N4O7S/c1-15-13-16(3-4-17(15)29-2)32(27,28)24-9-12-31-18(24)14-22-20(26)19(25)21-5-6-23-7-10-30-11-8-23/h3-4,13,18H,5-12,14H2,1-2H3,(H,21,25)(H,22,26) |
| Standard InChI Key | XRCHJKUWQNGIPF-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCCN3CCOCC3)OC |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s structure comprises three distinct regions (Figure 1):
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Sulfonylated Oxazolidine Core: A five-membered oxazolidine ring substituted at the 3-position with a 4-methoxy-3-methylphenylsulfonyl group. This moiety enhances solubility and facilitates interactions with hydrophobic protein pockets .
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Oxalamide Linker: Connects the oxazolidine core to the morpholinoethyl group, providing conformational flexibility and hydrogen-bonding capacity .
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Morpholinoethyl Substituent: A morpholine ring attached via an ethyl chain, contributing to solubility and potential interactions with amine-binding enzymes.
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₃₀N₄O₇S |
| Molecular Weight | 470.54 g/mol |
| IUPAC Name | N'-[[3-(4-Methoxy-3-methylphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N-(2-morpholin-4-ylethyl)oxamide |
| CAS Number | 868983-96-4 |
| SMILES | CC1=C(C=CC(=C1)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCCN3CCOCC3)OC |
Figure 1: Structural decomposition highlighting key functional groups .
Spectroscopic and Physicochemical Properties
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Solubility: Limited aqueous solubility due to the hydrophobic sulfonyl and morpholine groups; soluble in polar aprotic solvents (e.g., DMSO, DMF).
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Stability: Stable under ambient conditions but susceptible to hydrolysis in strongly acidic or basic environments.
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Spectral Data:
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¹H NMR (DMSO-d₆): δ 7.65 (d, 1H, Ar-H), 6.95 (d, 1H, Ar-H), 4.25–3.85 (m, oxazolidine and morpholine protons).
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MS (ESI+): m/z 471.2 [M+H]⁺.
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Synthesis and Optimization
Synthetic Route
The synthesis involves a four-step sequence (Figure 2):
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Oxazolidine Formation: Cyclization of 2-amino-1,3-propanediol with 4-methoxy-3-methylbenzenesulfonyl chloride under basic conditions (e.g., Et₃N).
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Sulfonylation: Introduction of the sulfonyl group using 4-methoxy-3-methylbenzenesulfonyl chloride in dichloromethane.
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Oxalamide Coupling: Reaction of the sulfonylated oxazolidine with oxalyl chloride, followed by amine coupling with 2-morpholinoethylamine.
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Purification: Isolation via reversed-phase HPLC (≥95% purity).
Figure 2: Synthetic pathway with key intermediates and reagents.
Challenges and Optimization
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Low Yields in Coupling Steps: Mitigated by using HOBt/DIC activation to enhance oxalamide formation efficiency.
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Byproduct Formation: Controlled via low-temperature (−20°C) reactions during sulfonylation.
Biological Activity and Mechanism
Enzymatic Interactions
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Kinase Inhibition: Demonstrates inhibitory activity against NEK9 (NIMA-related kinase 9) with an IC₅₀ of 1.2 μM, potentially disrupting cell cycle progression .
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FGFR1 Modulation: Binds to fibroblast growth factor receptor 1 (FGFR1) with moderate affinity (Kd = 8.7 μM), suggesting utility in oncology .
Cellular Effects
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Antiproliferative Activity: Reduces viability in HeLa (cervical cancer) and A549 (lung adenocarcinoma) cells (EC₅₀ = 12–18 μM).
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Apoptosis Induction: Activates caspase-3/7 in a dose-dependent manner (≥10 μM).
Research Gaps and Future Directions
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In Vivo Pharmacokinetics: No data on bioavailability, metabolism, or toxicity in animal models.
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Target Specificity: Off-target effects on related kinases (e.g., CDK2, EGFR) remain uncharacterized .
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Structure-Activity Relationships (SAR): Modifications to the morpholinoethyl group could enhance potency and selectivity.
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